molecular formula C17H8ClFN2O3 B2405675 6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 950349-40-3

6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2405675
CAS No.: 950349-40-3
M. Wt: 342.71
InChI Key: ZIYWUHATOYSDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials available and the desired route of synthesis. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the chromen-2-one structure suggests that this molecule may have interesting electronic and steric properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chloro and fluoro groups are often involved in substitution reactions, while the oxadiazole ring might participate in cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of halogens might increase its density and boiling point compared to similar compounds without halogens .

Scientific Research Applications

Synthesis and Biological Activity

  • Oxadiazoles, including derivatives of 6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, are known for their significant pharmacological and antimicrobial properties. These compounds are synthesized and characterized for their antimicrobial activities (Baliyan, 2018).

Antimicrobial Activity

  • A series of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, including this compound, demonstrated potent antimicrobial activity, particularly against Penicillium citrinum (Ansari & Khan, 2017).
  • Synthesis of similar compounds incorporating oxadiazole and chromen-2-one moieties showed moderate to excellent antibacterial agents against Gram-positive and Gram-negative bacteria (Rasool et al., 2016).

Photophysical and Computational Study

  • Novel coumarin pyrazoline moieties combined with tetrazoles, including this compound, were synthesized and analyzed for their spectroscopic properties in various solvents. These compounds could have applications in photonic and electronic devices (Kumbar et al., 2018).

Anticancer Activity

  • 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivatives were synthesized and screened against different cancer cell lines, indicating their potential as anticancer agents (Ambati et al., 2017).

Polymorphism and Crystal Packing

  • The study of polymorphism in compounds like 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, which shares structural similarities with this compound, is important for understanding their potential anticancer activity and crystal packing behaviors (Shishkina et al., 2019).

DNA Interaction and Photocleavage

  • Ruthenium(II) complexes with ligands like this compound were studied for their interaction with DNA and potential in photocleavage, suggesting applications in antimicrobial activities (Kumar, Reddy, & Satyanarayana, 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential use in pharmaceuticals, materials science, or as a building block in synthetic chemistry .

Properties

IUPAC Name

6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8ClFN2O3/c18-11-3-6-14-10(7-11)8-13(17(22)23-14)16-20-15(21-24-16)9-1-4-12(19)5-2-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYWUHATOYSDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.